molecular formula C30H38N2O7 B1446325 Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH CAS No. 1676104-73-6

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Cat. No. B1446325
M. Wt: 538.6 g/mol
InChI Key: CYPAPDDRSYFIHL-GEUPUMGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a peptide with an Fmoc group attached to the N-terminal threonine, a tert-butyl group attached to the C-terminal threonine, and a proline residue at the C-terminal. Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a peptide with a wide range of applications in the field of biochemistry and biology. It has been used in a variety of scientific research applications, including protein engineering, drug delivery, and gene therapy.

Scientific research applications

Asymmetric Synthesis and Peptide Coupling

The Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH has been utilized in asymmetric synthesis, contributing significantly to the formation of key structural components of cytotoxic marine peptides. These peptides are important in medicinal chemistry and drug discovery. For instance, practical new routes were developed for the preparation of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives, suitable for Fmoc-SPPS, indicating the versatility of this compound in synthesizing complex molecular structures (Yoshinori Tokairin et al., 2018).

Self-Assembly and Material Science

Interestingly, Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH has been observed to facilitate the formation of self-assembled structures, which change morphology under different concentration and temperature conditions. This property is pivotal in the field of material science and nanotechnology, paving the way for the design of novel self-assembled architectures (Kshtriya et al., 2021).

properties

IUPAC Name

(4S,5R)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O7/c1-17(38-29(3,4)5)24(26(33)32-25(27(34)35)18(2)39-30(32,6)7)31-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,16H2,1-7H3,(H,31,36)(H,34,35)/t17-,18-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPAPDDRSYFIHL-GEUPUMGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H]([C@@H](C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH
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